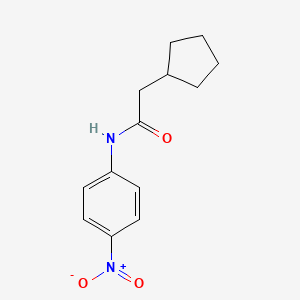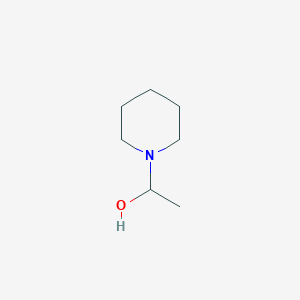![molecular formula C4F12N2O8S4Zn B8764154 Zinc di[bis(trifluoromethylsulfonyl)imide]](/img/structure/B8764154.png)
Zinc di[bis(trifluoromethylsulfonyl)imide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc di[bis(trifluoromethylsulfonyl)imide] can be synthesized by reacting lithium bis(trifluoromethylsulfonyl)imide with zinc chloride in an organic solvent under anhydrous conditions . The reaction typically proceeds as follows:
2LiNTf2+ZnCl2→Zn(NTf2)2+2LiCl
The reaction is carried out in a dry, inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of zinc bis(trifluoromethylsulfonyl)imide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Zinc di[bis(trifluoromethylsulfonyl)imide] is known to participate in various chemical reactions, including:
Friedel-Crafts Acylation: It acts as a catalyst in the Friedel-Crafts acylation of aromatic compounds in ionic liquids or solvent-free conditions.
Diels-Alder Reaction: It serves as a catalyst in stereoselective Diels-Alder reactions.
Cyclopropane Ring-Opening: It catalyzes the ring-opening of cyclopropanes.
Aromatic Nitration: It is used in the nitration of aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with zinc bis(trifluoromethylsulfonyl)imide include pyrroles, acrylates, and cyclopropanes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include acylated aromatic compounds, Diels-Alder adducts, and ring-opened cyclopropane derivatives .
Aplicaciones Científicas De Investigación
Zinc di[bis(trifluoromethylsulfonyl)imide] has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which zinc bis(trifluoromethylsulfonyl)imide exerts its catalytic effects involves the activation of electrophilic species and stabilization of reaction intermediates[5][5]. The zinc ion coordinates with the reactants, facilitating the formation of reactive intermediates and promoting the desired chemical transformations[5][5].
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium bis(trifluoromethylsulfonyl)imide
- Calcium bis(trifluoromethylsulfonyl)imide
- Lithium bis(trifluoromethylsulfonyl)imide
- Sodium bis(trifluoromethylsulfonyl)imide
Uniqueness
Zinc di[bis(trifluoromethylsulfonyl)imide] is unique due to its high thermal and chemical stability, making it suitable for use in harsh reaction conditions . Its ability to catalyze a wide range of reactions with high selectivity and efficiency sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C4F12N2O8S4Zn |
|---|---|
Peso molecular |
625.7 g/mol |
Nombre IUPAC |
zinc;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Clave InChI |
QEORIOGPVTWFMH-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-](/img/structure/B8764076.png)

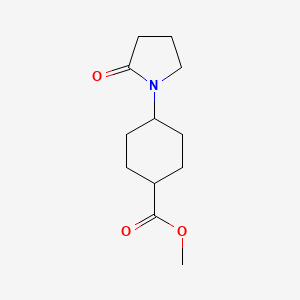

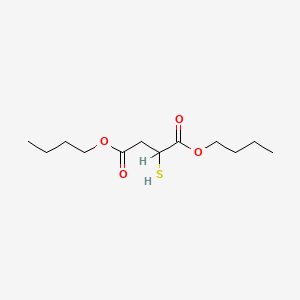
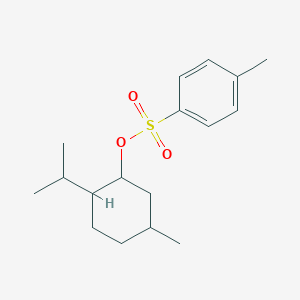

![(E)-3-[5-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B8764123.png)
